4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

PI3K inhibitor campaigns often require multi-step syntheses of 2,4,6-trisubstituted pyridines from generic precursors, introducing regioselectivity challenges and yield losses. This compound delivers a pre-assembled scaffold with morpholine at C2 and orthogonal C4-I/C6-Cl handles for direct, sequential cross-coupling. • Pre-installed morpholine eliminates additional N-arylation steps • 78% isolated yield demonstrated in patent literature • ≥95% purity reduces pre-reaction purification • Orthogonal halogen pattern enables streamlined library synthesis. Ideal for automated medicinal chemistry workflows.

Molecular Formula C9H10ClIN2O
Molecular Weight 324.54 g/mol
CAS No. 1276110-16-7
Cat. No. B1526028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-4-iodopyridin-2-yl)morpholine
CAS1276110-16-7
Molecular FormulaC9H10ClIN2O
Molecular Weight324.54 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC(=C2)I)Cl
InChIInChI=1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2
InChIKeyDYHIMXCVHFVNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-4-iodopyridin-2-yl)morpholine: Key PI3K Inhibitor Intermediate


4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a heterocyclic building block featuring a 2,4,6-trisubstituted pyridine core with chlorine at the 6-position, iodine at the 4-position, and a morpholine ring at the 2-position. This compound serves as a critical intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and other kinase-targeting agents, as exemplified in patent literature [1]. The compound is commercially available as a research chemical with typical purities ranging from 95% to 98% . Its molecular formula is C9H10ClIN2O, with a molecular weight of approximately 324.55 g/mol. The presence of both chlorine and iodine substituents, along with the morpholine moiety, provides multiple sites for further functionalization via cross-coupling reactions, making it a versatile scaffold for medicinal chemistry and chemical biology applications.

Pre-installed morpholine and orthogonal C4/C6 halogens support streamlined multi-step PI3K inhibitor synthesis.
Reported in patent literature as a key intermediate for kinase-targeting agents.
Commercially available at specification-grade purity (95%–98% range).

4-(6-Chloro-4-iodopyridin-2-yl)morpholine vs. Generic Halopyridines


Generic halopyridine building blocks (e.g., 2,6-dichloro-4-iodopyridine, 2-chloro-4-iodopyridine, or simple 4-iodopyridine) lack the pre-installed morpholine moiety and the precise halogen substitution pattern required for downstream synthetic efficiency. The 4-(6-Chloro-4-iodopyridin-2-yl)morpholine scaffold is specifically engineered to streamline the construction of 2,4,6-trisubstituted pyridine-based kinase inhibitors. Direct substitution with a more generic precursor would necessitate additional synthetic steps, introduce regioselectivity challenges during nucleophilic aromatic substitution or cross-coupling, and potentially compromise overall yield and purity. As demonstrated in patent CN103501610A, the pre-formed morpholinopyridine intermediate is essential for subsequent high-yielding Suzuki-Miyaura and Sonogashira couplings, enabling efficient access to complex PI3K inhibitor candidates [1].

Generic halopyridines lack pre-installed morpholine
Precursors like 2,6-dichloro-4-iodopyridine require additional steps to introduce the morpholine ring, which may increase synthetic complexity and reduce overall efficiency.
Regioselectivity challenges
Symmetrical dihalo precursors can lead to di-substitution during cross-coupling, whereas this scaffold’s orthogonal iodine/chlorine pattern supports selective sequential functionalization.
Scaffold optimization may not transfer
The yield and selectivity reported for this intermediate rely on the specific substitution pattern; substituting with a different pyridine scaffold may alter reaction outcomes.

Quantitative Performance Advantages


Optimized Synthesis Yield

In a direct head-to-head synthetic comparison, the preparation of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine from 2,6-dichloro-4-iodopyridine and morpholine proceeds with a 78% isolated yield (1.74 g from 2.0 g starting material, ~7.3 mmol scale) under optimized conditions (120°C, 24 h, DIPEA, dioxane) [1]. This represents a significant improvement over alternative conditions reported for analogous nucleophilic aromatic substitution reactions, such as those using triethylamine at 100°C for 18 hours, which yield only 63% of the desired product .

Synthetic Yield
Reported
78% yield vs 63% for alternative conditions
Supports procurement confidence through reported process improvement.
Conditions: DIPEA, 120°C, 24 h in dioxane [1].
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Commercial Purity Benchmark

Commercial specifications for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine from reputable suppliers indicate a purity of 98% as determined by HPLC . This exceeds the standard 95% purity commonly specified for many related halogenated pyridine building blocks and intermediates . Higher purity reduces the burden of additional purification steps and minimizes the risk of side reactions in sensitive downstream transformations.

Purity Benchmark
Data to verify
98% (HPLC) vs class standard ≥95%
Higher specification may reduce re-purification needs.
Supplier-sourced data; independent verification recommended.
Quality Control Procurement Analytical Chemistry

Orthogonal Halogen Reactivity

The 4-(6-Chloro-4-iodopyridin-2-yl)morpholine scaffold possesses orthogonal leaving groups at the 4- and 6-positions of the pyridine ring. The iodine at C4 is primed for selective Suzuki-Miyaura or Sonogashira coupling, while the chlorine at C6 remains intact for subsequent displacement or further functionalization. This orthogonal reactivity is explicitly leveraged in patent CN103501610A, where the iodine undergoes Sonogashira coupling with an alkyne to install a complex side chain, while the chlorine is retained for later steps [1]. In contrast, symmetrical precursors like 2,6-dichloro-4-iodopyridine require careful control of stoichiometry and reaction conditions to achieve selective mono-functionalization, often resulting in lower yields and more complex purification [2].

Orthogonal Reactivity
Reported
I at C4 for cross-coupling; Cl at C6 retained for later steps
Supports regioselective synthesis routes, reducing side-product risk.
Leveraged in patent CN103501610A for Sonogashira coupling.
Synthetic Methodology Medicinal Chemistry Cross-Coupling

Distinctive Mass Spectrometry Pattern

Liquid chromatography-mass spectrometry (LCMS) analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine reveals a characteristic isotopic cluster for the protonated molecular ion (M+H)+ at m/z 324.9 and 326.8, with a retention time (Rt) of 0.98 minutes under standard conditions . This distinctive isotopic pattern, resulting from the presence of both chlorine and iodine atoms, provides a robust analytical fingerprint for identity confirmation and purity assessment. In contrast, simpler analogs such as 2,6-dichloro-4-iodopyridine (M+H)+ appear at m/z 273.9/275.9 [1], while morpholine-free 4-iodopyridine derivatives exhibit entirely different mass profiles.

MS Signature
Reported
m/z 324.9/326.8 (M+H)+, Rt 0.98 min
Characteristic isotopic pattern supports unambiguous identity confirmation.
Distinct from 2,6-dichloro-4-iodopyridine (~274/276).
Analytical Chemistry Quality Control Compound Characterization

4-(6-Chloro-4-iodopyridin-2-yl)morpholine Applications


Synthesis of 2,4,6-Trisubstituted Pyridine-Based PI3K Inhibitors

This compound is ideally suited as a key intermediate for constructing the 2,4,6-trisubstituted pyridine core found in numerous PI3K inhibitor candidates. The pre-installed morpholine at the 2-position, combined with the orthogonal reactivity of the C4 iodine and C6 chlorine, allows for efficient, stepwise elaboration via sequential cross-coupling reactions. The 78% isolated yield achieved in its synthesis [1] ensures cost-effective access to this advanced intermediate, accelerating medicinal chemistry campaigns targeting PI3K-related pathways.

Orthogonal Functionalization for Parallel Library Synthesis

The orthogonal halogen pattern (iodine vs. chlorine) makes 4-(6-Chloro-4-iodopyridin-2-yl)morpholine an excellent scaffold for generating diverse compound libraries. The C4 iodine can be selectively coupled with a wide range of boronic acids or alkynes, while the C6 chlorine can be subsequently displaced or coupled in a second orthogonal transformation. This strategy minimizes synthetic steps and maximizes structural diversity, a critical advantage in early-stage drug discovery [1].

High-Throughput Chemistry and Automated Synthesis Platforms

The compound's solid-state stability and well-defined analytical signature (LCMS m/z 324.9/326.8, Rt=0.98 min) facilitate its use in automated synthesis platforms and high-throughput experimentation. The high commercial purity (≥98%) reduces the need for pre-reaction purification, enabling seamless integration into parallel synthesis workflows. This is particularly valuable for organizations employing automated medicinal chemistry or reaction optimization systems.

Application
Selection Property
Validation Focus
PI3K inhibitor intermediate synthesis
Pre-installed morpholine and orthogonal halogens
Review cross-coupling efficiency and final compound purity
Library synthesis via orthogonal cross-coupling
Sequential reactivity of iodine then chlorine
Assess step-count reduction and analog diversity
Automated synthesis workflow compatibility
Solid-state stability and defined LCMS fingerprint
Evaluate platform integration and pre-reaction purity needs

Technical Documentation Hub

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19 linked technical documents
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